molecular formula C13H10F3NO3 B1486383 Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 1360957-83-0

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B1486383
CAS No.: 1360957-83-0
M. Wt: 285.22 g/mol
InChI Key: VYCYTMRSZIWYSJ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a high-value synthetic building block designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional indole derivative is characterized by the simultaneous presence of an ester, a formyl group, and a trifluoromethyl group on the indole scaffold, making it a versatile precursor for constructing complex molecules. The indole nucleus is a privileged structure in medicinal chemistry, known to be present in a wide range of biologically active molecules and clinical drugs . Researchers can leverage this compound to develop novel substances with potential biological activities, as indole derivatives have been extensively reported to exhibit antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The reactive formyl group at the 3-position is particularly valuable for further chemical transformations, such as condensation reactions to create chalcone-like derivatives or other fused heterocycles, which are common strategies in drug discovery . The presence of the trifluoromethyl group, a common moiety in modern agrochemicals and pharmaceuticals, is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity . This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-9(6-18)8-5-7(13(14,15)16)3-4-10(8)17-11/h3-6,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCYTMRSZIWYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with substituted indole-2-carboxylic acids or their ethyl esters, which are then functionalized at the 3- and 5-positions. The key challenge is the selective introduction of the trifluoromethyl group at the 5-position and the formyl group at the 3-position without disturbing the ester functionality.

Introduction of the Trifluoromethyl Group at C5 Position

  • The 5-(trifluoromethyl) substituent is introduced by transforming a bromo or chloro substituent at C5 into a trifluoromethyl group. This can be achieved by reaction with trifluoroacetate derivatives under strong base conditions.

  • For example, the bromo group of a 5-bromoindole derivative can be converted to a trifluoroacetyl intermediate by reaction with ethyl 2,2,2-trifluoroacetate in the presence of potassium hydride (KH) and tert-butyllithium (t-BuLi). This intermediate is then further transformed to the trifluoromethyl-substituted product.

Formylation at the 3-Position (Vilsmeier–Haack Reaction)

  • The formyl group at C3 is typically introduced using the Vilsmeier–Haack reaction, a classical method for formylation of electron-rich aromatic systems.

  • In this procedure, the indole-2-carboxylate ester is reacted with a Vilsmeier reagent (formed from DMF and POCl3) under controlled temperatures to selectively introduce the formyl group at the 3-position.

  • This step yields ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate as a key intermediate for further functionalization.

Esterification of Indole-2-Carboxylic Acid

  • The carboxyl group at the 2-position is esterified to the ethyl ester using concentrated sulfuric acid in ethanol at elevated temperatures (around 80 °C) for approximately 2 hours.

  • This method provides high yields (around 82-85%) of the ethyl ester from the corresponding indole-2-carboxylic acid precursor.

Summary of a Representative Synthetic Route

Step Reaction Description Reagents and Conditions Yield (%) Reference
1 Esterification of indole-2-carboxylic acid Concentrated H2SO4, EtOH, 80 °C, 2 h 82-85
2 Introduction of trifluoromethyl group at C5 Ethyl 2,2,2-trifluoroacetate, KH, t-BuLi Not specified
3 Formylation at C3 via Vilsmeier–Haack reaction DMF, POCl3, controlled temperature Not specified

Additional Notes on Reaction Conditions and Purification

  • The esterification step requires careful control of acid concentration and temperature to avoid side reactions or decomposition.

  • The trifluoromethylation step involves strong bases and low temperatures to prevent unwanted side reactions.

  • The Vilsmeier–Haack formylation must be controlled to avoid over-formylation or degradation of the indole ring.

  • Purification is commonly achieved by column chromatography, and sometimes steam distillation is employed to remove solvents such as nitrobenzene in related syntheses.

Research Findings and Observations

  • The trifluoromethyl group at the 5-position significantly affects the electronic properties of the indole ring, which is critical for biological activity in medicinal chemistry applications.

  • The formyl group at the 3-position serves as a versatile handle for further derivatization, as demonstrated in the synthesis of photoreactive ligands and other functionalized indole derivatives.

  • Esterification under acidic conditions is a robust and high-yielding method to obtain the ethyl ester, which is stable under the subsequent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases (e.g., sodium hydride, NaH), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of hydroxymethyl derivatives

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its structural features enhance its biological activity, making it a candidate for further development in pharmaceuticals. The compound has been investigated for its potential interactions with key biochemical pathways, influencing processes such as inflammation and cancer progression.

Antiviral Activity

Recent studies have suggested that indole derivatives, including this compound, may exhibit antiviral properties. The introduction of the trifluoromethyl group is believed to enhance binding interactions with viral proteins, particularly those involved in HIV replication. Computational docking studies indicate that this compound could effectively inhibit HIV integrase, a critical enzyme in the viral life cycle .

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods, often optimized for industrial production. Techniques such as continuous flow reactors are employed to improve efficiency and scalability. The synthetic routes typically involve multi-step reactions that yield high purity products suitable for biological evaluations.

Indole derivatives are known for their broad spectrum of biological activities. This compound has shown promise in several areas:

  • Antimicrobial Effects : Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties, suggesting potential applications in treating infections .
  • Cancer Research : The compound's ability to modulate signaling pathways involved in cancer progression positions it as a candidate for anticancer drug development.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of indole derivatives, highlighting their potential as therapeutic agents:

  • Antiviral Studies : Research has shown that indole derivatives can inhibit HIV integrase effectively, with some compounds demonstrating IC50 values as low as 0.13 μM .
  • Antibacterial Testing : A series of novel indole core derivatives were synthesized and evaluated for their antibacterial properties, indicating a promising avenue for further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxylate Derivatives

Substituent Position and Electronic Effects

Ethyl 5-Chloro-3-(Trifluoromethyl)-1H-Indole-2-Carboxylate
  • Substituents : Chloro (-Cl) at position 5, -CF₃ at position 3.
  • Molecular Weight : 307.65 g/mol .
  • Key Differences : Swapped positions of -Cl and -CF₃ compared to the target compound. The -Cl group increases hydrophobicity but reduces electrophilicity compared to -CHO.
Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate
  • Substituents : Fluoro (-F) at position 5, iodo (-I) at position 3.
  • Molecular Weight : 333.1 g/mol .
  • Key Differences : Bulky iodine at position 3 hinders planarization, reducing conjugation efficiency. -F is less electron-withdrawing than -CF₃.
Ethyl 5-(4-Fluorophenyl)-1H-Indole-2-Carboxylate
  • Substituents : 4-Fluorophenyl at position 5.
  • Molecular Weight : 285.29 g/mol .

Functional Group Comparison

Formyl (-CHO) vs. Amide (-CONHR)
  • N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide :
    • Substituents : -F at position 5, benzamide at position 2.
    • Reactivity : The amide group is less reactive than formyl, limiting participation in condensation reactions.
Trifluoromethyl (-CF₃) vs. Methoxy (-OMe)
  • Ethyl 5-Methoxyindole-2-Carboxylate :
    • Substituents : -OMe at position 5.
    • Electronic Effects : -OMe is electron-donating, opposing the electron-withdrawing nature of -CF₃.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate -CHO (3), -CF₃ (5) 285.22 N/A Aldehyde proton: ~9.5–10.0
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate -Cl (5), -CF₃ (3) 307.65 N/A Aromatic protons: 7.3–7.6 (m)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide -F (5), benzamide (2) 359.12 249–250 NHCO: 12.33 (br s), H-1 indole: 9.25 (br s)
Ethyl 5-(4-fluorophenyl)-1H-indole-2-carboxylate 4-Fluorophenyl (5) 285.29 N/A Aromatic protons: 7.0–7.18 (m)

Biological Activity

Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its unique trifluoromethyl and formyl substituents. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C13H10F3NO3
  • Molecular Weight : 285.22 g/mol

Indole derivatives, including this compound, exhibit a wide range of biological activities due to their ability to interact with various biochemical pathways. The specific mechanisms involve:

  • Enzyme Interaction : The compound may bind to enzymes involved in critical cellular processes, influencing signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may also interact with receptors that play roles in cellular communication and response.

Biological Activities

Research indicates that this compound has shown potential in several key areas:

  • Antimicrobial Activity : Investigated for its effectiveness against various microbial strains.
  • Anticancer Properties : Studies have demonstrated its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its therapeutic potential.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound against human cancer cell lines. Results indicated an IC50 value in the low micromolar range, highlighting its potential as an anticancer drug candidate.
  • Antimicrobial Efficacy :
    • In vitro assays showed that the compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other indole derivatives:

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound10–3015–25
Ethyl 3-formyl-1H-indole-5-carboxylate20–4020–30
Ethyl 5-methoxy-1H-indole-2-carboxylate15–3518–28

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The compound is typically synthesized via condensation reactions. For example, refluxing 3-formylindole derivatives with nucleophiles (e.g., hydantoins, thioureas) in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C). Monitoring via TLC or HPLC ensures reaction completion .
  • Key Parameters :
  • Solvent : Acetic acid is preferred for its dual role as solvent and proton donor.
  • Catalyst : Sodium acetate maintains mildly acidic conditions, critical for imine/enamine formation .
  • Purification : Recrystallization from DMF/acetic acid mixtures reduces byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) confirms stereochemistry and packing. For example, related indole carboxylates were resolved via SHELXL refinement .
  • Spectroscopy :
  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl environments; 1H^1\text{H} NMR distinguishes formyl (δ ~9.8 ppm) and indole NH (δ ~12 ppm).
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 300.0752) .

Q. What analytical techniques are recommended for assessing purity and monitoring reaction progress?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve polar intermediates. Adjust retention times by modifying mobile phase pH .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV/iodine visualization detect formyl and trifluoromethyl groups (Rf_f ~0.4–0.6) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software models electrophilic sites (e.g., formyl carbon). Fukui indices identify nucleophilic attack hotspots .
  • Docking Studies : AutoDock Vina evaluates interactions with biological targets (e.g., enzyme active sites) by simulating binding affinities .

Q. What strategies address challenges in crystallizing this compound?

  • Methodology :

  • Solvent Screening : Use high-boiling solvents (DMF, DMSO) for slow evaporation.
  • Hydrogen Bond Analysis : Graph set analysis (Etter’s rules) predicts packing motifs. For example, N–H···O=C interactions stabilize crystal lattices .

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in downstream derivatization?

  • Methodology :

  • Hammett Studies : Correlate σm_m values of CF3_3 with reaction rates (e.g., electrophilic substitution at C4 vs. C6).
  • Kinetic Isotope Effects : Deuterium labeling at C3 formyl group quantifies electronic contributions to reaction pathways .

Q. What experimental designs resolve contradictions in reported synthetic yields for indole carboxylate derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors.
  • Controlled Replicates : Reproduce literature methods with strict anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate

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